Cas no 66-23-9 (Acetylcholine bromide)

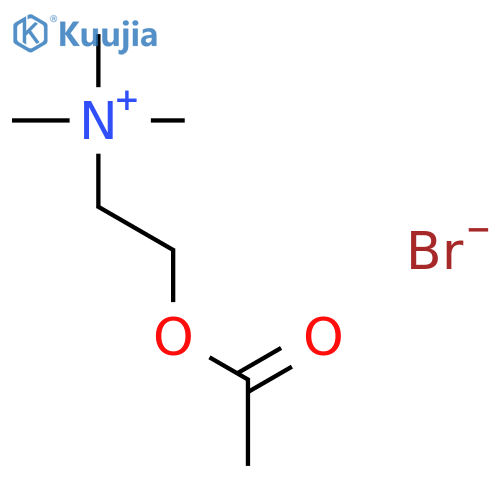

Acetylcholine bromide structure

商品名:Acetylcholine bromide

Acetylcholine bromide 化学的及び物理的性質

名前と識別子

-

- 2-Acetoxy-N,N,N-trimethylethanaminium bromide

- (2-Hydroxyethyl)-trimethylammonium-bromide acetate

- Acetylcholine bromide

- 2-acetyloxyethyl(trimethyl)azanium,bromide

- ACETYLCHOLINE BROMIDE, EXTRA PURE

- 2-(Acetyloxy)-N,N,N-triMethyl ethanaMiniuM broMide

- 3-AMino-1-propanol

- β-Acetoxyethyl triMethyl aMMoniuM broMide

- ACh

- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide

- (2-Hydroxyethyl)trimethylammonium bromide acetate

- acetoxyethyl-trimethylammonium bromide

- acetylcholine bromhydrate

- acetylcholine hydrobromide

- acetyl-cholin bromide

- 2-(acetyloxy)-n,n,n-trimethyl-ethanaminiu bromide

- pragmoline

- 2-(acetyloxy)-n,n,n-trimethylethanaminium bromide

- Tonocholin B

- Bromoacetylcholine

- Trimethyl(2-acetoxyethyl)ammonium bromide

- (2-Acetoxyethyl)trimethylammonium bromide

- Choline, acetyl-, bromide

- N,N,N-Trimethyl-2-acetoxyethylammonium bromide

- Choline acetate (ester), bromide

- MLS000069523

- C12HG588IF

- [2-(acetyloxy)ethyl]tri

- AI3-10598

- MLS001148385

- AKOS015913449

- LS-53169

- HMS3371L05

- C[N+](C)(C)CCOC(C)=O.[Br-]

- EINECS 200-622-4

- Acetylcholine (bromide)

- SMR000058593

- DTXSID60883215

- 2-acetyloxyethyl(trimethyl)azanium;bromide

- CHEBI:55316

- ACETYLCHOLINE BROMIDE [MI]

- NSC4678

- Opera_ID_1216

- CHEMBL1427664

- A0083

- C7H16NO2.Br

- Acetylcholine-1,1,2,2-d4bromide

- CS-0143594

- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)

- NSC 4678

- Z600425176

- AS-66580

- 66-23-9

- D88210

- FT-0661193

- N,N-Trimethyl-2-acetoxyethylammonium bromide

- SCHEMBL317763

- FT-0621823

- 2-acetoxyethyltrimethylammonium bromide

- [2-(acetyloxy)ethyl]trimethylazanium bromide

- MFCD00011814

- ACETYLCHOLINEBROMIDE

- HMS2230N08

- HY-B0282A

- EN300-50287

- NSC-4678

- 2-(Acetyloxy)-N,N,N-trimethylethanaminium bromide (1:1)

- (2-hydroxyethyltrimethyl)ammonium bromide acetate

- Q27124222

- REGID_for_CID_65551

- UNII-C12HG588IF

- NS00078951

- ZEHGKSPCAMLJDC-UHFFFAOYSA-M

- DB-338049

- 2-ACETOXY-N,N,N-TRIMETHYLETHANAMINIUMBROMIDE

- Bromide, Acetylcholine

- DTXCID401022764

- TDA44932

-

- MDL: MFCD00011814

- インチ: 1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

- InChIKey: ZEHGKSPCAMLJDC-UHFFFAOYSA-M

- ほほえんだ: [Br-].O(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 3572117

計算された属性

- せいみつぶんしりょう: 225.03600

- どういたいしつりょう: 225.036

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 115

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色結晶または白色結晶粉末は、臭いとアルカリ臭があり、吸湿しやすい

- 密度みつど: 1.4246 (rough estimate)

- ゆうかいてん: 142.0 to 147.0 deg-C

- 屈折率: 1.6120 (estimate)

- すいようせい: almost transparency

- PSA: 26.30000

- LogP: -2.74030

- ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい.

- かんど: Hygroscopic

- マーカー: 86

Acetylcholine bromide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:3-8-10-23

- RTECS番号:FZ9680000

-

危険物標識:

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

Acetylcholine bromide 税関データ

- 税関コード:29379000

- 税関データ:

中国税関コード:

{"error_code":"54004","error_msg":"Please recharge"}

Acetylcholine bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A516175-100g |

2-Acetoxy-N,N,N-trimethylethanaminium bromide |

66-23-9 | 98% | 100g |

$186.0 | 2024-04-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252350-100g |

Acetylcholine bromide, |

66-23-9 | ≥99% | 100g |

¥925.00 | 2023-09-05 | |

| Enamine | EN300-50287-1.0g |

[2-(acetyloxy)ethyl]trimethylazanium bromide |

66-23-9 | 95% | 1.0g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-50287-2.5g |

[2-(acetyloxy)ethyl]trimethylazanium bromide |

66-23-9 | 95% | 2.5g |

$20.0 | 2023-07-10 | |

| Enamine | EN300-50287-10.0g |

[2-(acetyloxy)ethyl]trimethylazanium bromide |

66-23-9 | 95% | 10.0g |

$22.0 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002345-1g |

Acetylcholine bromide |

66-23-9 | 98% | 1g |

¥29 | 2023-09-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106023-100g |

Acetylcholine bromide |

66-23-9 | 98% | 100g |

¥1200.90 | 2023-09-04 | |

| Enamine | EN300-50287-0.25g |

[2-(acetyloxy)ethyl]trimethylazanium bromide |

66-23-9 | 95% | 0.25g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-50287-0.05g |

[2-(acetyloxy)ethyl]trimethylazanium bromide |

66-23-9 | 95% | 0.05g |

$19.0 | 2023-07-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106023-25g |

Acetylcholine bromide |

66-23-9 | 98% | 25g |

¥364.90 | 2023-09-04 |

Acetylcholine bromide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:66-23-9)Acetylcholine(bromide)

注文番号:LE17831

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

Acetylcholine bromide 関連文献

-

Martin J. D. Champion,Paolo Farina,William Levason,Gillian Reid Dalton Trans. 2013 42 13179

-

2. Kinetic salt effects in the hydrolysis of acetylcholineR. P. Bell,M. Robson Trans. Faraday Soc. 1964 60 893

-

Pierre Thuéry,Eric Rivière Dalton Trans. 2013 42 10551

-

Louise A. Horrigan,Catherine A. Holohan,Gráinne A. Lawless,Melissa A. Murtagh,Carmel T. Williams,Christina M. Webster Food Funct. 2013 4 392

-

Omnia A. El-Naem,Christine M. El-Maraghy Anal. Methods 2021 13 2586

66-23-9 (Acetylcholine bromide) 関連製品

- 17518-43-3(Benzoylcholine iodide)

- 16904-96-4(Phosphocholine Chloride Sodium Salt Hydrate)

- 2260-50-6(Acetylcholine iodide)

- 1421-89-2(2-(Dimethylamino)ethyl acetate)

- 333-31-3(Acetyl-β-methylcholine Bromide)

- 24943-60-0(Benzoylcholine Bromide)

- 1866-15-5(Acetylthiocholine iodide)

- 60-31-1(Acetylcholine chloride)

- 927-86-6(Acetylcholine perchlorate)

- 9000-81-1(Acetylcholinesterase)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:66-23-9)溴化乙酰胆碱

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:66-23-9)Acetylcholine bromide

清らかである:99%/99%

はかる:100g/500g

価格 ($):167.0/586.0